molecular formula C19H16N4O4S2 B2681591 6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1049468-60-1

6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2681591
CAS No.: 1049468-60-1
M. Wt: 428.48
InChI Key: XBZAWBPYSVBGRL-UHFFFAOYSA-N
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Description

6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[2,1-b][1,3]thiazole core, which is fused with a methoxyphenyl and a sulfamoylphenyl group, making it a unique and potentially potent molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-5-substituted-1,3,4-thiadiazoles with appropriate bromo ketones under microwave activation. This method is efficient, offering short reaction times and good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be scaled up with appropriate modifications to the reaction vessels and conditions to ensure consistent yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as pantothenate synthetase in Mycobacterium tuberculosis . This inhibition disrupts essential metabolic pathways, leading to the antimicrobial effects observed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is unique due to the presence of both methoxyphenyl and sulfamoylphenyl groups, which may enhance its biological activity and specificity compared to other similar compounds.

Properties

IUPAC Name

6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S2/c1-27-14-4-2-3-12(9-14)16-10-23-17(11-28-19(23)22-16)18(24)21-13-5-7-15(8-6-13)29(20,25)26/h2-11H,1H3,(H,21,24)(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZAWBPYSVBGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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